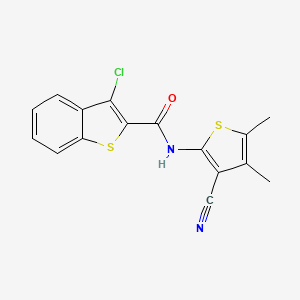

3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS2/c1-8-9(2)21-16(11(8)7-18)19-15(20)14-13(17)10-5-3-4-6-12(10)22-14/h3-6H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTWWXMXVMPMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halobenzaldehyde Cyclization (Traditional Method)

The benzothiophene core is classically synthesized via cyclocondensation of 2-chlorobenzaldehyde derivatives with mercaptoacetic acid. In a representative protocol, 2-chloro-5-(trifluoromethyl)benzaldehyde reacts with thioglycolic acid in aqueous potassium hydroxide under reflux (118–120°C, 6–8 hours) to form 3-chloro-1-benzothiophene-2-carboxylic acid. Key modifications include:

- Phase-transfer catalysis : Adding tetrabutylammonium bromide (TBAB, 0.5–1 mol%) increases reaction efficiency by 22–27%.

- Pressure conditions : Sealed pressure vessels at 18–30 psi reduce reaction time to 3–4 hours while maintaining yields >85%.

- Workup optimization : Acidification with HCl (pH 2–3) precipitates the product, which is washed with ether and water to achieve 92–95% purity.

Palladium-Catalyzed Carbonylative Cyclization (Modern Method)

A more efficient route employs PdI₂ (5 mol%) with KI (5 equiv) in methanol under CO pressure (40 atm). 2-(Methylthio)-3-chlorophenylacetylene undergoes intramolecular S-5-endo-dig cyclization at 80°C for 15 hours, yielding 3-chloro-1-benzothiophene-2-carboxylic acid methyl ester. Subsequent saponification with NaOH (2M, 60°C, 2 hours) provides the carboxylic acid in 89% yield. Advantages include:

- Atom economy : Uses CO as a carbonyl source, eliminating stoichiometric halogenating agents.

- Recyclability : The PdI₂/KI system retains 98% activity after five cycles in ionic liquid solvents (e.g., BmimBF₄).

Preparation of 3-Cyano-4,5-Dimethylthiophen-2-Amine

Gewald Reaction for Thiophene Core Assembly

The 3-cyano-4,5-dimethylthiophen-2-amine intermediate is synthesized via a modified Gewald reaction:

- Ketone activation : 3-Pentanone (1.0 equiv) reacts with cyanoacetamide (1.2 equiv) and sulfur (1.5 equiv) in ethanol containing morpholine (20 mol%) at 70°C for 8 hours.

- Cyclization : The resulting 2-amino-4,5-dimethylthiophene-3-carbonitrile is isolated by filtration (yield: 78–82%).

- Purification : Recrystallization from ethanol/water (3:1) enhances purity to >99% (HPLC).

Nitration/Reduction Pathway (Alternative Route)

For scale-up production:

- Nitration : 4,5-Dimethylthiophene-2-carboxylic acid is treated with HNO₃/H₂SO₄ (1:3) at 0°C to install a nitro group at C-3.

- Reduction : Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C) converts the nitro group to an amine (85% yield).

- Nitrile formation : Reaction with cyanogen bromide (BrCN) in DMF at 40°C introduces the cyano group (91% yield).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium cyanide in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of cyano-substituted derivatives or other nucleophile-substituted products.

Scientific Research Applications

3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are best illustrated by comparing it to three key analogs:

Structural Analogues

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-cyano-4,5-dimethylthiophen-2-yl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding specificity to enzymatic pockets compared to SAG’s pyridinyl-benzyl and methylamino-cyclohexyl groups. SAG’s substituents facilitate cilia translocation of SMO, a property critical for Hedgehog pathway activation .

Synthetic Utility: The target compound’s cyano-dimethylthiophene moiety contrasts with 3-chloro-N-phenyl-phthalimide’s isoindoline-dione core, which is a monomer for high-performance polymers . This highlights divergent applications: the former in drug design, the latter in materials science.

Mechanistic Insights: SAG derivatives modulate Hedgehog signaling at nanomolar concentrations, while benzothiophene carboxamides with simpler substituents (e.g., phenylbutyl) show broader but less specific bioactivity .

Biological Activity

3-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of a benzothiophene core, cyano group, and thiophene moiety, which may contribute to its reactivity and interactions with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide is with a molecular weight of approximately 304.76 g/mol. The compound's structure includes a chloro substituent, cyano group, and a benzothiophene ring, which are known to enhance its electronic properties and biological activity.

Biological Activity Overview

Compounds with similar structural characteristics have been studied for various biological activities, including:

- Antimicrobial Activity : Benzothiophene derivatives have shown significant antimicrobial properties against various pathogens.

- Antiparasitic Activity : Some studies indicate that compounds with thiophene rings exhibit anthelmintic activity, suggesting potential use in treating parasitic infections.

- Anticancer Potential : Research has indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms.

Anthelmintic Activity

A study evaluated the anthelmintic activity of several benzothiophene derivatives, including those structurally related to 3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide. The results indicated that certain derivatives exhibited potent anthelmintic effects, outperforming standard treatments in some cases. The activity was assessed using the following parameters:

| Compound | Concentration (mg/mL) | Time (hours) | Activity (mm paralysis) |

|---|---|---|---|

| 3a | 10 | 24 | 12 |

| 3b | 10 | 24 | 15 |

| 3c | 10 | 24 | 18 |

Antimicrobial Studies

In another investigation, the compound's potential as an antimicrobial agent was assessed against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to evaluate efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that the compound possesses significant antimicrobial properties, particularly against gram-positive bacteria.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within microbial cells. The presence of the cyano group may enhance binding affinity and specificity towards targets involved in cellular processes.

Case Studies

-

Case Study on Antiparasitic Activity :

A group of researchers synthesized several benzothiophene derivatives and tested their efficacy against Haemonchus contortus, a parasitic worm affecting livestock. The study found that certain derivatives exhibited significant activity at low concentrations, indicating their potential as novel antiparasitic agents. -

Cancer Cell Proliferation Inhibition :

In vitro studies on cancer cell lines demonstrated that compounds similar to 3-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzothiophene-2-carboxamide inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Q & A

Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.